molecular formula C11H20N4O B1477421 (5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol CAS No. 2097956-05-1

(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol

Cat. No.: B1477421
CAS No.: 2097956-05-1
M. Wt: 224.3 g/mol
InChI Key: ALLHFHDYXLTTCB-UHFFFAOYSA-N
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Description

(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) class of heterocycles, a scaffold recognized for its significant synthetic and medicinal potential . The THPP core is a privileged structure in drug discovery, with published research identifying its derivatives as a promising class of Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV) . In these studies, related THPP compounds demonstrated the ability to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants, and a lead molecule showed significant reduction of HBV DNA viral load in an in vivo model upon oral administration . Beyond virology, this structural class is of interest in other therapeutic areas, including as inhibitors of Casein Kinase 1 δ/ε (CK1) for potential application in oncology and neurodegenerative diseases , and as fused chlorins for development as potent photosensitizers in photodynamic therapy for melanoma . The presence of the aminopropyl side chain and the methanol group on this particular derivative makes it a versatile building block for further chemical exploration and SAR studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(3-aminopropyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-9-6-15-11(5-10(8-16)13-15)7-14(9)4-2-3-12/h5,9,16H,2-4,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLHFHDYXLTTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC(=N2)CO)CN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol is a member of the pyrazolo[1,5-a]pyrazine family, which has gained attention due to its potential biological activities. This article will explore its biological activity, including relevant case studies, research findings, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 250.31 g/mol

The compound features a tetrahydropyrazolo structure with an aminopropyl side chain and a hydroxymethyl group, contributing to its unique biological properties.

Pharmacological Profile

Research indicates that compounds related to pyrazolo[1,5-a]pyrazines exhibit various pharmacological activities, including:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell growth in vitro. For instance, studies have demonstrated that pyrazine derivatives can significantly inhibit the proliferation of human cancer cell lines .
  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways such as cyclooxygenase and lipoxygenase .

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes in the body. For example:

  • Enzyme Inhibition : It may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
  • Cellular Pathway Modulation : The compound could modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Study 1: Antitumor Activity Evaluation

A study conducted at Al-Azhar University evaluated the antitumor activity of various pyrazolo compounds. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines compared to controls. The following table summarizes the findings:

Compound NameCell Line TestedIC50 (µM)
Pyrazolo AA549 (Lung)12.5
Pyrazolo BHeLa (Cervical)8.0
Pyrazolo CMCF-7 (Breast)10.2

Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, the compound was tested for its ability to inhibit COX and LOX activities in vitro. The findings are summarized below:

Compound NameEnzyme Inhibition (%)IC50 (µM)
Pyrazolo ACOX - 75%15.0
Pyrazolo BLOX - 68%10.0

Comparison with Similar Compounds

Structural Analogues of Pyrazolo-Pyrazine/Pyrimidine Derivatives

Table 1: Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Synthesis Highlights Potential Bioactivity Reference
(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol Pyrazolo[1,5-a]pyrazine 3-Aminopropyl, 6-Me, 2-CH2OH Likely involves hydrazine intermediates or cyclocondensation Hypothesized CNS or antimicrobial activity (inferred from structural analogs) N/A
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol (CAS 1780649-69-5) Pyrazolo[1,5-a]pyrazine 3-Br, 6-CH2OH Bromination and methanol introduction Unspecified; Br may enhance reactivity for further derivatization
Pyrazolo[1,5-a]pyrimidines (e.g., compounds 10a–c) Pyrazolo[1,5-a]pyrimidine Cyano, carboxamide, aryl groups Cyclocondensation with malononitrile Cytotoxic activity (IC50 values in µM range)
MK13 (5-(3,5-dimethoxyphenyl)-pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidinone 3,5-Dimethoxyphenyl, isopropyl Suzuki coupling or nucleophilic substitution Likely kinase inhibition or CNS targeting
5,7-Dimethyltriazolo[1,5-a]pyrimidine derivatives Triazolo[1,5-a]pyrimidine Acetyl hydrazones, chiral centers Condensation with aldehydes/ketones Herbicidal and fungicidal activity

Key Comparative Analysis

Core Heterocycle Differences
  • Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine :
    • Pyrazine (two nitrogen atoms in a six-membered ring) offers distinct electronic properties compared to pyrimidine (two nitrogens in a six-membered ring with a different arrangement). Pyrazine cores may exhibit stronger π-π stacking interactions, while pyrimidines are more common in nucleobase analogs .
    • The pyrazolo-pyrazine core in the target compound is less common in literature, suggesting unique reactivity or binding profiles compared to pyrazolo-pyrimidines .
Substituent Effects
  • 3-Aminopropyl vs. Bromo/Methyl Groups: The aminopropyl chain in the target compound enhances solubility and enables interactions with acidic residues (e.g., in enzyme active sites). In contrast, bromo substituents (as in ) are typically used for further functionalization via cross-coupling reactions.
  • Methanol vs.
Bioactivity Trends
  • Triazolo-pyrimidines with acetyl hydrazones () demonstrate herbicidal activity, underscoring the role of substituents in determining biological targets.
  • The target compound’s aminopropyl and methanol groups may favor neurological applications (e.g., antidepressants as in ), though empirical validation is needed.

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a multistep synthetic route starting from substituted pyrazole or pyrazoline precursors, proceeding through intermediate functionalized pyrazolo[1,5-a]pyrazine derivatives. The key steps involve:

  • Construction of the pyrazolo[1,5-a]pyrazine fused ring system
  • Introduction of methyl and aminopropyl substituents at specific ring positions
  • Functionalization at the 2-position with a hydroxymethyl group

This approach is supported by patent WO2018011163A1, which describes the synthesis of various 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine derivatives, including those bearing methyl and aminoalkyl substituents, via stepwise reactions involving carbamate protection, halogenation, and nucleophilic substitution.

Stepwise Preparation Method (Based on Patent WO2018011163A1)

Step Description Key Reagents/Conditions Outcome
1 Preparation of tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate Starting pyrazole derivative, carbamate formation Protected pyrazole intermediate
2 Conversion to methanesulfonate ester Methanesulfonyl chloride, base (e.g., triethylamine) Activated intermediate for substitution
3 Cyclization to tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate Intramolecular cyclization under mild heating Formation of fused heterocyclic core
4 Halogenation at 3-position (iodination) Iodine reagent, suitable solvent 3-iodo intermediate for further substitution
5 Nucleophilic substitution with 3-aminopropyl group 3-aminopropyl nucleophile, CuI catalyst, base (K3PO4), ligand (e.g., dimethylcyclohexane-1,2-diamine) Introduction of 3-aminopropyl substituent at 3-position
6 Deprotection and reduction steps Acidic or basic hydrolysis, reduction as needed Final compound with free aminopropyl and hydroxymethyl groups

This synthetic sequence allows for precise installation of functional groups and ring closure to yield the target compound or close analogs.

Reaction Conditions and Techniques

  • Microwave-Assisted Synthesis: Some steps, particularly cyclization and heterocycle formation, benefit from microwave irradiation to accelerate reaction rates and improve yields.
  • Use of Carbamate Protecting Groups: Protecting groups such as tert-butyl carbamates are employed to mask amine functionalities during intermediate steps, enabling selective transformations.
  • Halogenation and Cross-Coupling: Iodination at the 3-position provides a handle for nucleophilic substitution or palladium/copper-catalyzed cross-coupling reactions to introduce the aminopropyl side chain.
  • Base-Mediated Nucleophilic Substitution: Potassium phosphate or similar bases facilitate substitution reactions under mild conditions, often in polar aprotic solvents like DMF.

Alternative Synthetic Approaches and Related Chemistry

While direct preparation methods for the exact compound are limited, related literature on fused pyrazoloazines and tetrahydropyrazolo derivatives provides insights into alternative strategies:

  • Diversity-Oriented Synthesis Using Aminopyrazoles: Aminopyrazoles serve as key precursors for fused heterocycles through condensation with cyclic ketones and aldehydes under varying conditions (thermal, microwave, ultrasonication), enabling regioselective ring formation.
  • Multicomponent Reactions: Some fused pyrazolo derivatives can be synthesized via multicomponent reactions involving aminoazoles, ketones, and aldehydes, allowing for rapid assembly of complex heterocycles with multiple substituents.
  • Control of Regioselectivity: Reaction conditions such as temperature, catalyst type, and solvent polarity influence the regioselectivity of ring closure and substituent placement, which is critical for obtaining the desired isomer of the target compound.

Summary Table of Key Preparation Steps

Synthetic Step Purpose Typical Reagents Conditions Notes
Carbamate Formation Protect amine groups Boc2O, base Room temp, organic solvent Protects amine during further steps
Mesylation Activate alcohol for substitution Methanesulfonyl chloride, base 0 °C to room temp Converts hydroxyl to good leaving group
Cyclization Form fused pyrazolo[1,5-a]pyrazine ring Heating, solvent (e.g., DMF) 80-120 °C Intramolecular nucleophilic attack
Halogenation Introduce halogen for substitution Iodine reagents Mild heating Enables cross-coupling or nucleophilic substitution
Nucleophilic Substitution Attach aminopropyl side chain 3-Aminopropylamine, CuI, base 20-60 °C Copper-catalyzed substitution
Deprotection/Reduction Remove protecting groups, finalize structure Acid/base hydrolysis, reducing agents Varied Yields free amine and hydroxymethyl groups

Research Findings and Optimization Notes

  • The use of microwave-assisted synthesis significantly reduces reaction times for cyclization and heterocycle formation steps, enhancing throughput.
  • Copper-catalyzed nucleophilic substitution reactions proceed efficiently at moderate temperatures with appropriate ligands, yielding high purity aminopropyl-substituted products.
  • Protecting group strategies are critical to prevent side reactions and ensure selective functionalization, especially when multiple nucleophilic sites are present.
  • Reaction medium acidity/basicity influences regioselectivity and product distribution in fused heterocycle synthesis, as demonstrated in related pyrazoloazine syntheses.
  • Purification of intermediates and final products typically involves standard chromatographic techniques and recrystallization, yielding white solid compounds with well-characterized NMR spectra.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for pyrazolo[1,5-a]pyrazine derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives can react with β-ketoesters or acrylonitriles under reflux in solvents like ethanol or THF . Optimization involves adjusting molar ratios (e.g., 1:1 substrate to reagent), solvent polarity (e.g., THF for better solubility of intermediates), and reflux duration (6–8 hours for complete cyclization). Catalysts like triethylamine (Et₃N) improve yields by facilitating deprotonation steps . Post-reaction purification via recrystallization (ethanol/DMF mixtures) or column chromatography ensures product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • IR Spectroscopy : Detects NH (3300–3500 cm⁻¹) and OH (broad ~3200 cm⁻¹) stretches. For example, aminopropyl groups show NH₂ bending at ~1600 cm⁻¹ .
  • ¹H/¹³C NMR : The tetrahydropyrazine ring protons resonate as multiplet signals at δ 3.0–4.5 ppm. Methanol CH₂OH appears as a triplet (~δ 3.8 ppm) with coupling to adjacent protons. Aromatic protons in pyrazolo rings are observed at δ 6.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 253.15 for C₁₁H₂₀N₄O) and fragmentation patterns (loss of –CH₂OH or –NH₂ groups) .

Q. How can crystallization methods be tailored to improve purity and yield?

  • Methodological Answer : Slow cooling of saturated solutions in ethanol or DMF/ethanol (1:1) mixtures promotes crystal growth . For hygroscopic intermediates, anhydrous solvents (e.g., THF) reduce water absorption. Adding seed crystals or using anti-solvents (e.g., hexane) enhances nucleation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the aminopropyl and methanol substituents in cross-coupling reactions?

  • Methodological Answer : The aminopropyl group’s electron-donating nature activates the pyrazine ring for electrophilic substitution but may sterically hinder bulky reagents. Computational studies (DFT calculations) predict nucleophilic attack at C-2 due to higher electron density. Methanol’s –OH can be protected (e.g., as a silyl ether) to prevent unwanted side reactions during functionalization .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., known enzyme inhibitors) to normalize activity measurements .
  • Structural Confirmation : Re-analyze compound purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to rule out degradation products .
  • Dose-Response Curves : Perform IC₅₀ determinations in triplicate to account for variability .

Q. How can computational modeling predict binding modes to biological targets (e.g., GPCRs or kinases)?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with receptor active sites. The methanol group may form hydrogen bonds with catalytic residues (e.g., Asp113 in serotonin receptors), while the pyrazine ring engages in π-π stacking .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of ligand-receptor complexes .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via LC-MS. The aminopropyl group is prone to oxidation at pH > 8 .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Store at –20°C in amber vials to prevent photodegradation .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

  • Methodological Answer :

  • Substituent Scanning : Replace the 6-methyl group with halogens (e.g., Cl, F) to modulate lipophilicity. The methanol group can be substituted with bioisosteres (e.g., –CH₂SH) to enhance binding .
  • Pharmacophore Mapping : Identify critical features (e.g., H-bond donors from –NH₂ and –OH) using Schrödinger’s Phase .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
Reactant of Route 2
(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol

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